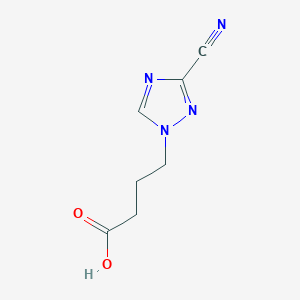

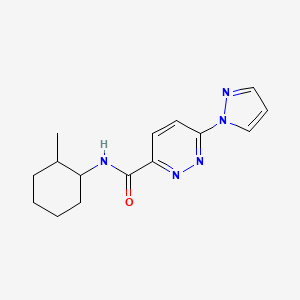

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

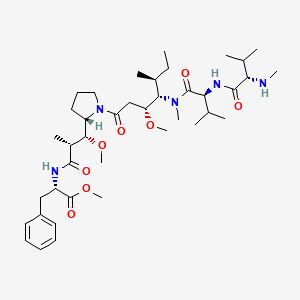

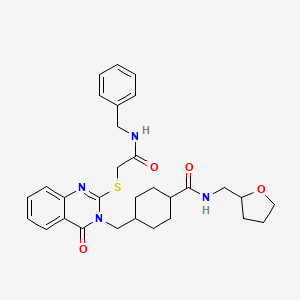

“4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound. Its empirical formula is C6H10ClN3O2 and its molecular weight is 191.62 . It is a derivative of 1,2,4-triazole .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds is a significant part of the research in the field of medicinal chemistry .Molecular Structure Analysis

The molecular structure of “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids has been established by NMR and MS analysis . These techniques are commonly used in the field of chemistry for the determination of the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactions involving “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids have been studied extensively. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : Various methods of synthesizing 1,2,4-triazole derivatives have been explored, highlighting the chemical versatility of these compounds. For instance, (Yan Shuang-hu, 2014) describes the synthesis of a 1H-1,2,4-triazol derivative through condensation, chlorination, and esterification, with its structure confirmed using IR, NMR, and X-ray diffraction.

Structural Characterization : Extensive structural studies have been conducted to better understand these compounds. (O. Şahin et al., 2014) details the characterization of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and a related compound using X-ray diffraction and NMR techniques.

Antioxidant Properties

- Antioxidant Activity : The antioxidant potential of 1,2,4-triazole derivatives is a key area of investigation. For instance, (Dmitro V. Dovbnya et al., 2022) studied the antioxidant activity of new compounds synthesized from 1,2,4-triazoles, confirming their structure and evaluating their efficacy in vitro.

Applications in Heterocyclic Chemistry

- Heterocyclic Synthesis : The role of cyano acid hydrazide in heterocyclic chemistry has been explored, showing its utility in synthesizing new 1,2,4-Triazolo[1,5-a]pyridines and isoquinolines (A. Hussein, 1998).

Biological and Chemical Interactions

- Binding Interactions : Some 1,2,4-triazole derivatives have shown strong binding interactions with biological molecules. (Z. Ming et al., 2009) discusses the synthesis of 3-(1H-1,2,4-triazol-1-yl)butyl benzoates and their interactions with cytochrome P450-dependent sterol 14alpha-demethylase.

Luminescent Properties

- Luminescent Properties : The study of luminescent properties based on 1,2,4-triazole derivatives has been a significant area of research. (Yumeng Xi et al., 2021) synthesized compounds based on 4-amino-4H-1,2,4-triazole and studied their luminescent properties and crystal structures.

Orientations Futures

The future directions of research on “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids could involve further exploration of their anticancer properties. The results of previous studies indicate that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propriétés

IUPAC Name |

4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCXUBKXAFELGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)

![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)